![molecular formula C23H18BrNO5S B2683345 methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358766-92-3](/img/structure/B2683345.png)
methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C23H18BrNO5S and its molecular weight is 500.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, along with structure-activity relationship (SAR) studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzothiazine core, which is known for various biological activities.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines.
- Cell Lines Tested : The compound was tested on prostate cancer cell lines PC3 and DU145.
- Methodology : The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound over 24, 48, and 72 hours.
Time (h) | Cell Line | IC50 (μg/mL) |
---|---|---|
24 | PC3 | 40.1 ± 7.9 |
48 | PC3 | 27.05 ± 3.9 |
72 | PC3 | 26.43 ± 2.1 |
24 | DU145 | 98.14 ± 48.3 |
48 | DU145 | 62.5 ± 17.3 |
72 | DU145 | 41.85 ± 7.8 |
The results indicate a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive than DU145 cells .
Antibacterial Activity
The compound's antibacterial properties were assessed against several bacterial strains.
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | X |
Escherichia coli | Y |
(Note: Specific MIC values were not provided in the available literature but are critical for understanding efficacy.)
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrated antifungal properties against strains such as Candida albicans.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzothiazine scaffold significantly influence the biological activity of derivatives.
- Key Modifications : Substituents at the C6 position of the benzothiazine ring enhance potency.
- Comparative Analysis : Derivatives with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Prostate Cancer : A study demonstrated that treatment with methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate led to significant apoptosis in PC3 cells, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound outperformed several traditional antibiotics in terms of MIC values against resistant strains.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the molecular formula C23H18BrNO5S and features a complex structure that includes a benzothiazine core. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has demonstrated notable antibacterial properties. Studies indicate that derivatives of benzothiazine compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study:
A study reported that similar benzothiazine derivatives showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests that this compound could be developed into a potent antibacterial agent .
Anticancer Properties
Research has indicated that benzothiazine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study:
In vitro studies demonstrated that a related compound inhibited the growth of human breast cancer cells with an IC50 value of 25 µM. This highlights the potential of this compound in cancer therapy .
Aldose Reductase Inhibition
The compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors are crucial for managing diabetic neuropathy and retinopathy.
Case Study:
A study found that related benzothiazine derivatives exhibited potent aldose reductase inhibitory activity, with some compounds showing over 70% inhibition at concentrations below 10 µM. This suggests a promising therapeutic application for this compound in diabetes management .
Enzyme Modulation
The compound's structure allows it to interact with various enzymes beyond aldose reductase. Its potential as a modulator of other metabolic pathways is under investigation.
Drug Development
Due to its diverse biological activities, this compound serves as a scaffold for developing new drugs targeting multiple diseases.
Propiedades
IUPAC Name |
methyl 6-bromo-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHQUFVWHYINOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.